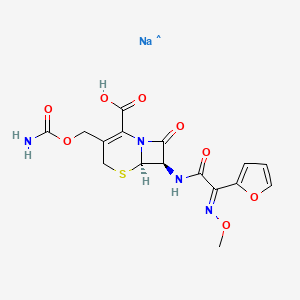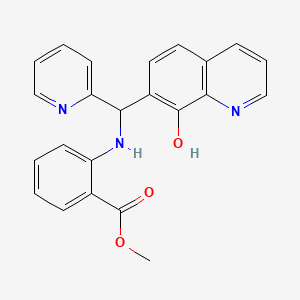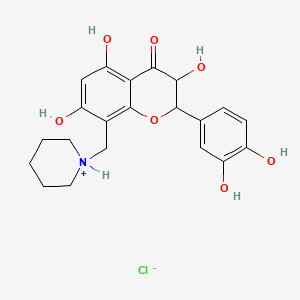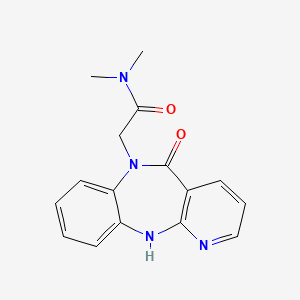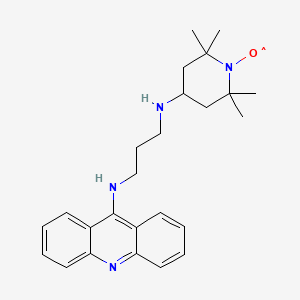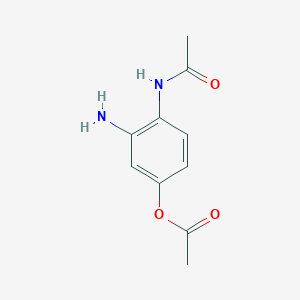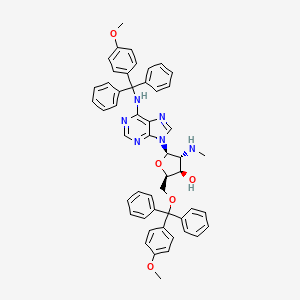
2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally derived from deoxyadenosine, a component of DNA, with modifications that include methylamino and methoxytrityl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of deoxyadenosine are protected using methoxytrityl chloride in the presence of a base like pyridine.
Methylation: The amino group at the 2’ position is methylated using methyl iodide and a base such as sodium hydride.
Deprotection: The protected groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques like column chromatography and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nucleosides.
Aplicaciones Científicas De Investigación
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands. The modifications can:
Inhibit Enzymes: Interfere with enzymes involved in nucleic acid synthesis.
Alter Base Pairing: Affect the stability and structure of nucleic acid duplexes.
Induce Mutations: Cause mutations that can be useful in genetic studies.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine: The parent compound without modifications.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
2’-Amino-2’-deoxyadenosine: Contains an amino group at the 2’ position.
Uniqueness
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide unique interactions with biological molecules.
Propiedades
Número CAS |
134934-72-8 |
|---|---|
Fórmula molecular |
C51H48N6O5 |
Peso molecular |
825.0 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C51H48N6O5/c1-52-44-46(58)43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(44)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |
Clave InChI |
KCXKCVIYYASMCS-PHXVDRCOSA-N |
SMILES isomérico |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
SMILES canónico |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


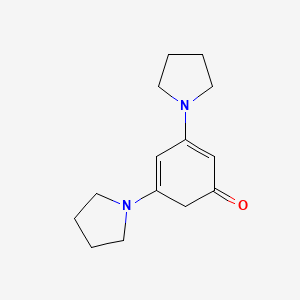
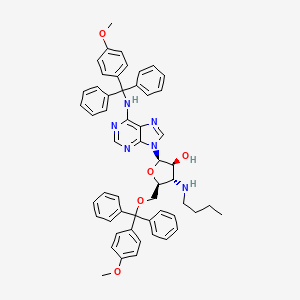
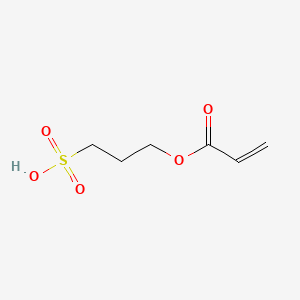
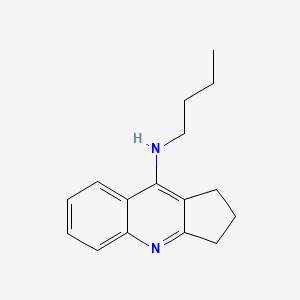
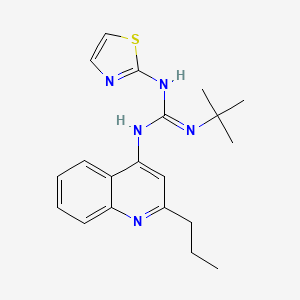
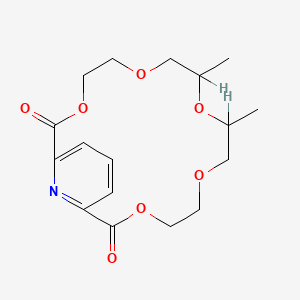
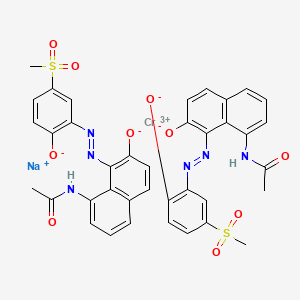
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
